5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines multiple functional groups, including a triazole ring and an oxadiazole ring
Mechanism of Action
Target of action
Compounds containing 1,2,3-triazole and 1,2,4-oxadiazole rings have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of action
The mode of action would depend on the specific targets of the compound. For instance, if the compound were to interact with an enzyme, it could act as an inhibitor, altering the enzyme’s activity .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound were to interact with an enzyme involved in a particular biochemical pathway, it could potentially affect that pathway .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in cell growth or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially opening these rings and forming simpler structures.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Products include simpler hydrocarbons or partially reduced heterocycles.
Substitution: Products include nitro, halo, or other substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics and antifungal medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the agricultural industry as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2,3-triazole: Similar triazole structure but lacks the oxadiazole ring.
3-(2-methylphenyl)-1,2,4-oxadiazole: Similar oxadiazole structure but lacks the triazole ring.
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole: Contains the triazole ring with a chlorophenyl group but lacks the oxadiazole ring.
Uniqueness
The uniqueness of 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its combination of both triazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-11-5-3-4-6-15(11)17-20-18(25-22-17)16-12(2)24(23-21-16)14-9-7-13(19)8-10-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBXEDBVCWOXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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